molecular formula C29H30O6 B1613689 Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate CAS No. 747414-19-3

Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate

Cat. No.: B1613689
CAS No.: 747414-19-3
M. Wt: 474.5 g/mol
InChI Key: KKDWHULNCUICBG-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate is a complex organic compound with a unique structure that includes multiple functional groups

Scientific Research Applications

Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to determine its potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the esterification of a hydroxy acid derivative with an alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also help in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate
  • 2,4-bis(benzofuran-2-yl)quinoline-3-carboxylic acid
  • 2,4-bis(halomethyl)quinoline

Uniqueness

Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl (Z)-4-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]-4-hydroxy-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O6/c1-4-33-29(32)26(31)16-25(30)24-15-23(20(2)3)27(34-18-21-11-7-5-8-12-21)17-28(24)35-19-22-13-9-6-10-14-22/h5-17,20,30H,4,18-19H2,1-3H3/b25-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDWHULNCUICBG-XYGWBWBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=C(C1=C(C=C(C(=C1)C(C)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C=C(/C1=C(C=C(C(=C1)C(C)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647250
Record name Ethyl (3Z)-4-[2,4-bis(benzyloxy)-5-(propan-2-yl)phenyl]-4-hydroxy-2-oxobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747414-19-3
Record name Ethyl (3Z)-4-[2,4-bis(benzyloxy)-5-(propan-2-yl)phenyl]-4-hydroxy-2-oxobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate
Reactant of Route 4
Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.